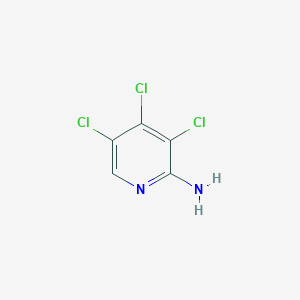

3,4,5-Trichloropyridin-2-amine

Descripción general

Descripción

3,4,5-Trichloropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl3N2. It is a colorless solid that is soluble in water and insoluble in organic solvents . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropyridin-2-amine can be synthesized by reacting 2-amino-4-chloropyridine with phosphorus oxychloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired quality for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 3,4,5-Trichloropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,4,5-Trichloropyridin-2-amine is explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. It also demonstrates candidacidal activity against Candida albicans, suggesting its potential use in treating fungal infections .

- Enzyme Interaction : The compound interacts with enzymes like flavin adenine dinucleotide-dependent monooxygenases, influencing metabolic pathways and gene expression related to detoxification processes .

Agrochemicals

In the realm of agrochemicals, this compound is utilized for developing pesticides due to its biological activity. Its chlorinated structure enhances its effectiveness against pests while also raising concerns regarding environmental toxicity.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as substitution and oxidation-reduction processes to form more complex molecules .

The biological activities of this compound include:

- Toxicity : It has been identified as a significant environmental pollutant due to its persistence and accumulation in ecosystems. Toxicity studies indicate varying effects on different organisms; for example:

| Organism | Toxicity Level (mg/kg) |

|---|---|

| Rats | 10 |

| Fish (Lepomis) | 5 |

| Daphnia | 0.5 |

- Antimicrobial Properties : TCPA has shown promising antibacterial effects against various pathogens .

Antibacterial Activity

A study demonstrated that TCPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

Candidacidal Activity

In vitro tests revealed that TCPA effectively inhibited the growth of Candida albicans, highlighting its antifungal properties.

Mecanismo De Acción

The mechanism of action of 3,4,5-Trichloropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 3,4-Dichloropyridin-2-amine

- 3,5-Dichloropyridin-2-amine

- 2-Amino-4-chloropyridine

Comparison: 3,4,5-Trichloropyridin-2-amine is unique due to the presence of three chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.

Actividad Biológica

3,4,5-Trichloropyridin-2-amine (TCPA) is a chlorinated pyridine derivative characterized by its unique molecular structure, which includes three chlorine atoms and an amine group. This compound has garnered attention in various fields, including agriculture and pharmaceuticals, due to its significant biological activity. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₄Cl₃N

- Molecular Weight : Approximately 197.44 g/mol

The structure of TCPA allows it to participate in various chemical reactions, including substitution and oxidation-reduction processes, which are crucial for its biological interactions.

Biological Activity Overview

TCAP exhibits a range of biological activities that have been studied extensively:

- Antimicrobial Properties : TCPA has shown promising antibacterial effects against various pathogens. It has been particularly noted for its candidacidal activity against certain fungi, indicating potential applications in treating fungal infections.

- Enzyme Interaction : Research indicates that TCPA interacts with enzymes such as flavin adenine dinucleotide-dependent monooxygenases. These interactions can influence metabolic pathways and gene expression related to detoxification processes in organisms .

- Cellular Impact : The compound can induce the production of reactive oxygen species (ROS), which may affect cellular health and stress responses. This effect is significant in understanding how TCPA might modulate biological systems under stress conditions.

The biological activity of TCPA is primarily mediated through its interaction with specific molecular targets:

- Enzyme Binding : TCPA binds to various enzymes, altering their activity and leading to changes in metabolic pathways. This can result in enhanced or inhibited biochemical reactions depending on the context of exposure .

- Gene Expression Modulation : The compound influences gene expression related to stress responses and detoxification processes. This modulation can lead to adaptive responses in cells exposed to environmental stressors.

Case Studies and Experimental Data

-

Antibacterial Activity :

- A study demonstrated that TCPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as a therapeutic agent.

-

Candidacidal Activity :

- In vitro tests revealed that TCPA effectively inhibited the growth of Candida albicans, highlighting its antifungal properties and potential use in treating fungal infections.

- Enzymatic Studies :

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between TCPA and structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| 3,4-Dichloropyridin-2-amine | C₅H₄Cl₂N | Moderate antibacterial properties | 0.89 |

| 2,3,5-Trichloropyridin-4-amine | C₅H₄Cl₃N | Antifungal activity | 0.88 |

| 3-Chloro-N-methylpyridin-2-amine | C₆H₆ClN | Limited antimicrobial effects | 0.85 |

| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | C₆H₄Cl₃N O₂ | Antioxidant properties | 0.82 |

This comparison highlights how TCPA's unique arrangement of chlorine substituents contributes to its distinct biological activities.

Propiedades

IUPAC Name |

3,4,5-trichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSNIHZGJLDIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472825 | |

| Record name | 3,4,5-trichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55933-91-0 | |

| Record name | 3,4,5-trichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.